![molecular formula C13H14N2O B7557883 [2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
[2-(Pyridin-3-ylmethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Pyridin-3-ylmethylamino)phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel therapeutic agents. In
Mécanisme D'action
The exact mechanism of action of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. Additionally, [2-(Pyridin-3-ylmethylamino)phenyl]methanol has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
[2-(Pyridin-3-ylmethylamino)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is its versatility in various lab experiments. It can be used in in vitro studies to investigate its effects on various signaling pathways and cellular processes. Additionally, it can be used in in vivo studies to evaluate its pharmacological effects in animal models. However, one of the limitations of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [2-(Pyridin-3-ylmethylamino)phenyl]methanol. Firstly, further studies are needed to elucidate its exact mechanism of action and the signaling pathways involved in its pharmacological effects. Additionally, more research is needed to evaluate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, the development of novel derivatives of [2-(Pyridin-3-ylmethylamino)phenyl]methanol may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, [2-(Pyridin-3-ylmethylamino)phenyl]methanol is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique biochemical and physiological properties make it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [2-(Pyridin-3-ylmethylamino)phenyl]methanol involves the reaction of 2-(bromomethyl)pyridine with 3-aminobenzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields [2-(Pyridin-3-ylmethylamino)phenyl]methanol as the final product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial production.
Applications De Recherche Scientifique
[2-(Pyridin-3-ylmethylamino)phenyl]methanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been shown to modulate the immune system and enhance the activity of natural killer cells. These properties make [2-(Pyridin-3-ylmethylamino)phenyl]methanol a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Propriétés
IUPAC Name |
[2-(pyridin-3-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-12-5-1-2-6-13(12)15-9-11-4-3-7-14-8-11/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNOVSOAOICPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Pyridin-3-ylmethyl)amino)phenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
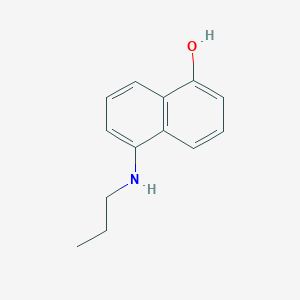
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
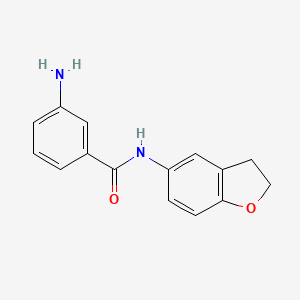
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
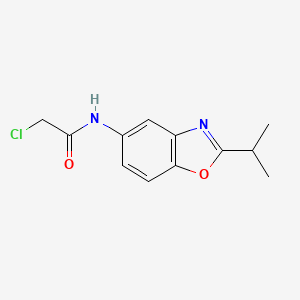
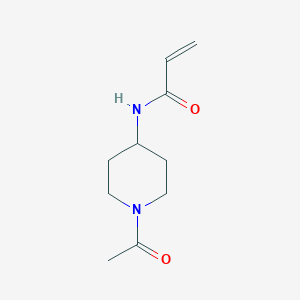
![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
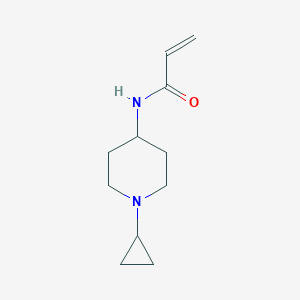
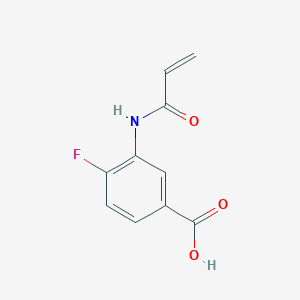
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)